molecular formula C24H19N5O2S2 B2759847 3-(2-((2-((4-cyanophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide CAS No. 1115335-86-8

3-(2-((2-((4-cyanophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide

Número de catálogo: B2759847
Número CAS: 1115335-86-8
Peso molecular: 473.57
Clave InChI: ALGJMTKTMZCDAI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(2-((2-((4-Cyanophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide is a synthetic organic compound featuring a central 1H-imidazole ring—a five-membered heterocyclic moiety known for its significant role in medicinal chemistry . This molecule is constructed from key pharmacophoric subunits: a benzamide group, a thiophene methyl unit, and a 4-cyanophenyl region, linked via thioether and carbonyl bridges. The imidazole ring is a privileged scaffold in drug discovery due to its amphoteric nature (ability to act as both an acid and a base) and its presence in numerous biological structures and pharmaceuticals . Compounds containing the imidazole core have been extensively reported to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties . The specific arrangement of substituents on this molecule suggests potential for interaction with various enzymatic targets, particularly those involving metal ion coordination or hydrogen bonding, which are common mechanisms for imidazole-based inhibitors . While the precise mechanism of action for this specific compound requires further investigation, its structure provides a versatile platform for researchers in chemical biology and medicinal chemistry. It is suited for use in developing new therapeutic agents, probing biological pathways, and as a key intermediate in the synthesis of more complex chemical entities. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use, or for human consumption.

Propiedades

IUPAC Name

3-[2-[2-(4-cyanoanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N5O2S2/c25-14-17-6-8-19(9-7-17)28-22(30)16-33-24-26-10-11-29(24)20-4-1-3-18(13-20)23(31)27-15-21-5-2-12-32-21/h1-13H,15-16H2,(H,27,31)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALGJMTKTMZCDAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CN=C2SCC(=O)NC3=CC=C(C=C3)C#N)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 3-(2-((2-((4-cyanophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide is a complex organic molecule with significant potential in medicinal chemistry. Its molecular formula is C24H19N5O2S2C_{24}H_{19}N_{5}O_{2}S_{2}, and it has garnered attention for its biological activities, particularly in cancer research and enzyme inhibition.

Chemical Structure

The compound exhibits a unique structure that includes:

  • An imidazole ring
  • A thiophene moiety
  • A cyanophenyl group
  • A thioether linkage

This structural diversity is hypothesized to contribute to its biological activity.

Biological Activity Overview

Research into the biological activity of this compound has primarily focused on its potential as an inhibitor of various enzymes and its anticancer properties. Below is a summary of key findings from recent studies.

Enzyme Inhibition

  • Phosphoinositide 3-Kinases (PI3K)
    • Recent studies have indicated that compounds similar to this one can selectively inhibit class II PI3K isoforms, which are crucial in cell signaling pathways related to growth and survival . The structural motifs in these compounds have been shown to influence their selectivity and potency against different PI3K isoforms.
  • Carbonic Anhydrase (CA)
    • In related research, imidazole derivatives have been evaluated for their inhibitory effects on carbonic anhydrase isoforms, particularly hCA IX and XII, which are associated with tumorigenesis. The synthesized compounds demonstrated varying degrees of inhibition, suggesting that modifications to the imidazole scaffold could enhance activity against these targets .

Anticancer Activity

  • In Vitro Studies
    • Compounds structurally related to this compound have been tested against several cancer cell lines, including pancreatic (Panc-1), breast (MCF-7), and colon (HT-29) cancers. The results indicated significant antiproliferative effects, with some derivatives achieving IC50 values in the low micromolar range .

Case Studies

Several studies have explored the biological activity of similar compounds:

Study Compound Target IC50 Value Cell Line
Congiu et al. (2021) Imidazole derivativeshCA IX5 µMMCF-7
Study on PI3K inhibitors Various derivativesPI3K-C2α10 µMN/A
Antiproliferative study Related imidazolesVarious cancers2.3 µM (best)Panc-1

Structure–Activity Relationship (SAR)

The efficacy of this compound appears to be influenced by:

  • The presence of specific functional groups (e.g., thioether, imidazole)
  • The overall hydrophobicity and electronic properties of substituents on the aromatic rings

These factors play a critical role in the compound's ability to interact with target enzymes and cellular receptors.

Aplicaciones Científicas De Investigación

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for various enzymes, particularly in the phosphoinositide 3-kinase (PI3K) pathway. The PI3K pathway is crucial for cellular functions such as growth, survival, and metabolism, making it a significant target for cancer therapies. Studies have shown that modifications to the structure can enhance inhibitory activity against specific PI3K isoforms, with some derivatives exhibiting IC50 values in the low micromolar range, indicating potent activity against these targets .

Anticancer Properties

The anticancer potential of this compound stems from its ability to inhibit critical pathways involved in tumor growth and metastasis. In vitro studies have demonstrated that certain derivatives of this compound can induce apoptosis in cancer cell lines, suggesting a mechanism of action that warrants further investigation. The presence of the cyanophenyl and imidazole groups is believed to contribute to its biological activity by facilitating interactions with target proteins involved in cancer progression.

Study 1: Inhibition of PI3K Isoforms

A recent study focused on the structural modifications of related compounds to optimize their inhibitory effects on PI3K isoforms. It was found that specific substitutions at the aromatic rings could significantly enhance potency. For example, replacing certain functional groups led to a five-fold increase in activity against PI3K-C2α, highlighting the importance of structural configuration in drug design .

Study 2: Anticancer Efficacy

An investigation into the anticancer efficacy of 3-(2-((2-((4-cyanophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide revealed promising results. The compound exhibited selective cytotoxicity against several cancer cell lines while sparing normal cells, suggesting a favorable therapeutic index. Mechanistic studies indicated that it induced cell cycle arrest and apoptosis through mitochondrial pathways .

Comparación Con Compuestos Similares

Key Structural Differences:

Feature Target Compound Analogous Compounds Reference
Aryl Substituent 4-cyanophenyl (electron-withdrawing) 4-fluorophenyl (Compound 9, ), 4-bromophenyl (9c, ), 4-methoxyphenyl (9e, )
Heterocyclic Core 1H-imidazole 1,3,4-oxadiazole (), 1,2,4-triazole (9a–e, ), benzimidazole (AI, )
Thioether Linkage Connects imidazole to acetamide group Variants include oxadiazole-methylthio () or thiazole-thioether (Compound 9, )
N-Substituent Thiophen-2-ylmethyl Thiazol-2-yl (Compound 9, ), benzyl (AI, ), phenylthiazolyl (9a–e, )

Structural Implications :

  • The 4-cyanophenyl group may improve target binding via polar interactions compared to halogenated or alkylated aryl groups .

Hypothesized Activity Based on Analogs:

Compound Type Observed Activity (Analog) Target Compound Hypothesis Reference
Imidazole-thioethers COX-1/2 inhibition (Compound 9, IC₅₀ = 0.8–1.2 µM) Enhanced COX selectivity due to 4-cyanophenyl’s electronic effects
Triazole-thiazoles Anticancer (9c, docking score: −9.2 kcal/mol) Moderate cytotoxicity via similar imidazole-mediated interactions
Benzimidazole-acetamides Anti-inflammatory (AI, 75% edema inhibition) Potential anti-inflammatory activity via thioether-linked imidazole

Activity Trends :

  • Electron-withdrawing groups (e.g., CN, Br) in aryl substituents correlate with improved binding in docking studies .
  • Thiophene-based N-substituents may offer metabolic stability over phenyl or thiazole groups .

Data Table: Structural and Activity Comparison

Compound Name/ID Core Structure Aryl Substituent N-Substituent Key Activity (Analog) Reference
Target Compound Imidazole-benzamide 4-cyanophenyl Thiophen-2-ylmethyl Hypothesized COX inhibition
9c () Triazole-thiazole 4-bromophenyl Phenylthiazolyl Anticancer (docking)
Compound 9 () Imidazole-thiazole 4-fluorophenyl Thiazol-2-yl COX-1/2 inhibition
AI () Benzimidazole-acetamide Benzyl Anti-inflammatory
Example 4 () Oxadiazole-benzamide 4-nitrophenyl Oxadiazole-methylthio Antiviral (patent claim)

Q & A

Q. Answer :

  • Purity assessment : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to achieve >95% purity. Monitor for byproducts like unreacted benzamide or de-cyanated derivatives .
  • Structural confirmation :
    • NMR : Key signals include the imidazole C-H protons (δ 7.2–7.8 ppm), thiophene aromatic protons (δ 6.8–7.1 ppm), and the cyanophenyl CN stretch in IR (≈2230 cm⁻¹) .
    • High-resolution mass spectrometry (HRMS) : Match the molecular ion peak to the theoretical mass (C₂₅H₂₀N₅O₂S₂: calc. 518.0964) .

Advanced: How can conflicting bioactivity data between enzymatic assays and cell-based studies be resolved?

Answer :
Discrepancies may arise from:

  • Membrane permeability issues : Use logP calculations (e.g., via ChemDraw) to assess lipophilicity. If logP < 3, modify substituents (e.g., replace cyanophenyl with fluorophenyl) to enhance cellular uptake .
  • Metabolic instability : Perform microsomal stability assays (e.g., liver microsomes + NADPH). If rapid degradation occurs, stabilize the thioether linkage via methyl substitution on the imidazole ring .
  • Off-target effects : Employ proteome-wide profiling (e.g., kinome screening) to identify non-specific interactions. Compare with structurally analogous compounds (e.g., ’s isoxazole derivatives) to refine selectivity .

Advanced: What computational methods are effective for predicting binding modes to cytochrome P450 enzymes?

Q. Answer :

  • Molecular docking : Use AutoDock Vina to dock the compound into CYP3A4 (PDB: 1TQN). Focus on interactions with the heme iron (e.g., imidazole nitrogen coordination) and hydrophobic pockets (thiophene/benzamide groups) .
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability. Monitor RMSD (<2 Å) and hydrogen bonds with key residues (e.g., Arg-212, Phe-304) .
  • Contradictions : If docking predicts strong binding but in vitro IC₅₀ is weak, check for solvent-accessible surface area (SASA) analysis to identify steric clashes missed in static models .

Advanced: How can structure-activity relationships (SAR) be optimized for enhanced kinase inhibition?

Q. Answer :

  • Substituent variation : Synthesize analogs with:
    • Thiophene replacements : Substitute with furan (increased polarity) or phenyl (enhanced π-π stacking) .
    • Cyanophenyl modifications : Replace -CN with -CF₃ to improve metabolic stability while retaining electron-withdrawing effects .
  • Activity cliffs : Use Free-Wilson analysis to quantify contributions of each substituent. For example, the thioether group contributes ≈40% of pIC₅₀ in kinase assays .
  • Data-driven design : Cross-reference with ’s triazole-thiazole hybrids, which showed improved IC₅₀ against EGFR when a methyl group was added to the benzamide .

Methodological: What strategies mitigate decomposition during long-term storage?

Q. Answer :

  • Storage conditions : Store at -20°C in amber vials under argon. Avoid DMSO due to acid-catalyzed degradation; use lyophilized powders instead .
  • Stability assays : Monitor via accelerated stability testing (40°C/75% RH for 4 weeks). If >10% degradation occurs, add antioxidants (e.g., BHT) or replace the acetamide with a urea moiety .

Methodological: How to address low yields in the final amide coupling step?

Q. Answer :

  • Coupling reagent optimization : Replace EDCI with HATU for sterically hindered amines (yield improvement from 45% to 72% in ) .
  • Solvent effects : Use DCM instead of DMF to reduce side reactions. Pre-activate the carboxylic acid with ClCO₂Et (2 eq.) before adding the amine .
  • Byproduct analysis : Identify unreacted benzoyl chloride via TLC (Rf ≈0.7 in hexane:EtOAc 3:1) and recycle the starting material .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.